1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
Description
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole core fused with an azetidine ring bearing a carboxylic acid group. The benzo[d]oxazole moiety, substituted with chlorine and methyl groups at positions 5 and 6, respectively, contributes to electronic modulation and steric effects. The carboxylic acid group at position 3 of the azetidine ring enhances solubility and hydrogen-bonding capacity, critical for pharmacological interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCKBUQPKLTQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten–Baumann Amide Formation Followed by Acid-Catalyzed Cyclization
This method, adapted from Sphingosine 1-phosphate receptor ligand synthesis, involves constructing the benzoxazole core through cyclization of an amide intermediate:
Synthesis of 5-Chloro-6-methyl-2-hydroxyaniline :
Azetidine-3-carboxylic Acid Activation :
Amide Bond Formation :
Cyclization to Benzoxazole :
Yield : 60–70% (over three steps).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki–Miyaura Coupling for Direct Arylation
Adapted from pyrimidinecarboxylic acid syntheses, this route introduces the azetidine moiety via cross-coupling:
Synthesis of 2-Bromo-5-chloro-6-methylbenzo[d]oxazole :
Preparation of Azetidine-3-carboxylic Acid Boronic Ester :
Cross-Coupling Reaction :
Yield : 45–55% (post-hydrolysis of the ester).
Nucleophilic Aromatic Substitution
Displacement of Halogenated Intermediates
This approach leverages the electrophilicity of halogenated benzoxazoles:
Synthesis of 2-Fluoro-5-chloro-6-methylbenzo[d]oxazole :
Azetidine Ring Introduction :
Yield : 30–40% (low due to steric hindrance).
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Formation
Adapted from combinatorial chemistry techniques:
Immobilization of 2-Hydroxyaniline :
- 5-Chloro-6-methyl-2-hydroxyaniline is anchored to Wang resin via a succinyl linker.
On-Resin Amide Coupling :
- Azetidine-3-carboxylic acid is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the resin-bound intermediate.
Cyclization and Cleavage :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Schotten–Baumann Cyclization | High regioselectivity, minimal byproducts | Requires harsh acidic conditions | 60–70 |
| Suzuki Coupling | Modular, suitable for diverse analogs | Low yield due to boronic ester instability | 45–55 |
| Nucleophilic Substitution | Single-step introduction of azetidine | Poor reactivity of fluorinated substrates | 30–40 |
| Solid-Phase Synthesis | Scalable, high purity | Specialized equipment required | 50–60 |
Mechanistic Insights and Optimization Strategies
Cyclization Kinetics
Cyclodehydration of the amide intermediate follows first-order kinetics, with activation energy (~80 kJ/mol) dependent on the electron-withdrawing effects of the chloro and methyl substituents. Microwave-assisted cyclization reduces reaction time from 12 hours to 30 minutes.
Palladium Catalyst Optimization
Employing XPhos as a ligand in Suzuki coupling improves yields to 65% by mitigating oxidative addition barriers at the 2-bromo position.
Chemical Reactions Analysis
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 266.68 g/mol. Its structure features a benzo[d]oxazole moiety, which is known for its biological activity. The presence of the azetidine ring further enhances its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid. For instance, derivatives of benzoxazole have shown significant cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7, MDA-MB-231)
- Melanoma (MEL-8)
In vitro assays demonstrated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it has shown promise as an inhibitor of human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Selective inhibition at nanomolar concentrations indicates a high potential for therapeutic applications .
Cycloaddition Reactions
The synthesis of azetidine derivatives, including this compound, can be achieved through cycloaddition reactions. A notable method involves using ZnCrO as a catalyst in a one-pot three-component reaction under ultrasound irradiation. This approach not only enhances yield but also reduces reaction times significantly .
Modifications for Enhanced Activity
Researchers have explored structural modifications of the compound to enhance its biological activity. For example, substituting different functional groups on the azetidine ring has led to compounds with improved anticancer properties and selectivity towards specific cancer cell lines .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC values in the micromolar range, comparable to established chemotherapeutic agents like doxorubicin .
Table: Summary of Biological Activities
| Compound Name | Cancer Cell Lines | IC Values | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 0.65 µM | Apoptosis Induction |
| Derivative B | MDA-MB-231 | 2.41 µM | Enzyme Inhibition |
| Derivative C | MEL-8 | Not specified | Cytotoxic Activity |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
The molecular targets and pathways involved include enzymes critical for cell wall synthesis in microbes and proteins regulating cell cycle progression in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Benzo[d]oxazole Moieties
Key Examples :
Table 1: Comparison of Benzo[d]oxazole Derivatives
Azetidine-3-Carboxylic Acid Derivatives
Key Examples :
- Compound 28c (): A tosylquinolinyl-oxadiazole-substituted azetidine-3-carboxylic acid synthesized via reductive amination (52% yield).
- PB00435 (): 1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid, a building block in medicinal chemistry. The tert-butoxy group facilitates protection during synthesis .
- Hemifumarate Salt (): A cyclohexyl-trifluoromethyl derivative formulated as a salt for treating lymphocyte-mediated diseases, demonstrating the utility of azetidine-carboxylic acid in salt formation for enhanced stability .
Table 2: Azetidine-3-Carboxylic Acid Derivatives
Key Observations :
Heterocyclic Carboxylic Acids with Bioactive Potential
- 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid : Exhibits antitumor and enzyme inhibition properties.
Table 3: Bioactive Heterocyclic Carboxylic Acids
| Compound | Core Structure | Bioactivity | Reference |
|---|---|---|---|
| Pyrazole-4-carboxylic acid | Pyrazole-isoxazole | Antitumor, enzyme inhibition | |
| Target Compound | Benzo[d]oxazole-azetidine | Underexplored | – |
Key Observations :
- The benzo[d]oxazole-azetidine hybrid may synergize the antimicrobial properties of benzo[d]oxazole with the pharmacokinetic advantages of azetidine-carboxylic acid.
Biological Activity
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid, a derivative of azetidine, has garnered attention in pharmacological research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 266.68 g/mol. Its structure features a benzoxazole moiety, which is known to contribute significantly to the biological activities of similar compounds.
Biological Activities
-
Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia (CEM-13, U-937) cells. Studies indicate that it induces apoptosis through the activation of p53 and caspase pathways, leading to programmed cell death in cancer cells .
- Case Studies : In vitro studies have shown that derivatives containing similar benzoxazole structures demonstrate significant cytotoxicity, often outperforming conventional chemotherapeutics like doxorubicin in specific assays .
-
Antimicrobial Properties
- Mechanism : The compound has demonstrated antimicrobial activity against various bacterial strains and fungi. The presence of the azetidine ring is believed to enhance its interaction with microbial cell membranes .
- Research Findings : A mini-review highlighted that azetidine derivatives exhibit a range of antimicrobial effects, with some compounds showing potent activity against resistant strains .
-
Anti-inflammatory Effects
- Mechanism : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential as an anti-inflammatory agent .
- Research Findings : Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a promising avenue for further exploration.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | IC50 (μM) | Activity Type | Cell Lines Tested |
|---|---|---|---|
| This compound | 2.41 | Anticancer | MCF-7, MDA-MB-231 |
| Doxorubicin | 0.5 | Anticancer | MCF-7 |
| Benzoxazole Derivative A | 1.5 | Anticancer | U-937 |
| Benzoxazole Derivative B | 3.0 | Antimicrobial | Various Bacterial Strains |
| Azetidine Derivative C | 10 | Anti-inflammatory | Animal Models |
Mechanistic Insights
Recent research has focused on understanding the molecular interactions of this compound within biological systems:
- Apoptosis Induction : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis rates in cancer cells through mitochondrial pathways.
- Receptor Interactions : Molecular docking studies indicate strong binding affinity to specific receptors involved in cell proliferation and survival, suggesting potential as a targeted therapy .
Future Directions
The promising biological activities of this compound warrant further investigation:
- Structural Modifications : Ongoing studies aim to optimize the structure for enhanced potency and selectivity against cancer cells while minimizing toxicity to normal cells.
- In Vivo Studies : Future research should include comprehensive in vivo evaluations to assess therapeutic efficacy and safety profiles.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via reductive amination. A representative procedure involves reacting a substituted benzoxazole aldehyde derivative with azetidine-3-carboxylic acid in methanol, catalyzed by NaBHCN and acetic acid. For example, similar protocols achieved yields of 48–52% by combining aldehydes (e.g., 5-chloro-6-methylbenzoxazole derivatives) with azetidine-3-carboxylic acid in methanol under reflux, followed by purification via crystallization . Key parameters include stoichiometric control (1.05–1.1 eq of azetidine-3-carboxylic acid) and reaction times of 3–5 hours.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in DMSO- or MeOD-) is critical for confirming the azetidine ring and substituent positions. For example, characteristic peaks include δ = 8.45–7.42 ppm (aromatic protons from benzoxazole) and δ = 3.23–4.03 ppm (azetidine methylene and methine protons). High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are also standard .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Receptor-binding assays (e.g., S1P1 agonism) are conducted using β-arrestin recruitment or GFP-tagged receptor internalization in cell lines (e.g., CHO-K1 or U2OS). Activity is often normalized against reference agonists (e.g., 1 μM of a known S1P1 agonist) . For kinase inhibition, TrkA activity assays measure IC values via ADP-Glo™ kinase assays, with compound stocks prepared in DMSO (10 mM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Methanol or ethanol improves solubility of intermediates.
- Catalyst tuning : NaBHCN (0.5–0.7 eq) minimizes side reactions vs. NaBH.
- Temperature control : Reflux at 60–80°C ensures complete imine formation before reduction.
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (e.g., from 48% to >95% purity) .
Q. What structural modifications improve S1P1 receptor selectivity over S1P3?
- Methodological Answer : Fluorination at specific positions (e.g., 3-fluoroazetidine or 2-fluorobenzyl groups) reduces S1P3 binding. For example, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic acid achieved >100-fold selectivity for S1P1 by sterically hindering S1P3 interactions. Computational docking (e.g., Glide SP) validates binding poses .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC values) are addressed by:
- Assay standardization : Use identical cell lines (e.g., U2OS vs. CHO-K1) and controls.
- Metabolite profiling : LC-MS identifies active metabolites that may influence results.
- Structural verification : Re-synthesize batches and confirm purity via H NMR and HPLC .
Q. What strategies are used to enhance in vivo stability and bioavailability?
- Methodological Answer :
- Prodrug design : Esterification of the carboxylic acid group (e.g., tert-butyl esters) improves membrane permeability.
- Formulation : Use of PEGylated nanoparticles or liposomal encapsulation prolongs half-life.
- Metabolic blocking : Introduce methyl or fluorine groups at CYP450 oxidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
